molecular formula C14H14F3NO4 B14864196 2-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoic acid

2-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoic acid

Cat. No.: B14864196
M. Wt: 317.26 g/mol
InChI Key: KEOIHZQYVZHIOA-UHFFFAOYSA-N
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Description

2–2-(trifluoromethyl)pent-4-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pent-4-enoic acid backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2–2-(trifluoromethyl)pent-4-enoic acid typically involves the introduction of a trifluoromethyl group into a pent-4-enoic acid precursor. One common method is the reaction of pent-4-enoic acid with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of 2–2-(trifluoromethyl)pent-4-enoic acid often involves large-scale chemical processes that optimize reaction conditions for efficiency and cost-effectiveness. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2–2-(trifluoromethyl)pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond or the trifluoromethyl group into different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2–2-(trifluoromethyl)pent-4-enoic acid finds applications in various fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 2–2-(trifluoromethyl)pent-4-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to various physiological effects.

Comparison with Similar Compounds

  • 2-fluoro-2-(trifluoromethyl)pent-4-enoic acid
  • 4-pentenoic acid
  • 2-methyl-3-oxo-pent-4-enoic acid methyl ester

Comparison: Compared to similar compounds, 2–2-(trifluoromethyl)pent-4-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific attributes.

Properties

Molecular Formula

C14H14F3NO4

Molecular Weight

317.26 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pent-4-enoic acid

InChI

InChI=1S/C14H14F3NO4/c1-2-8-13(11(19)20,14(15,16)17)18-12(21)22-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,18,21)(H,19,20)

InChI Key

KEOIHZQYVZHIOA-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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